2-(4-Sulfamoylphenoxy)acetic acid

Physicochemical characterization Medicinal chemistry Ionization constant

Researchers seeking selective COX-2 inhibitor building blocks often face inconsistent solubility and reactivity with generic phenoxyacetic acids. 2-(4-Sulfamoylphenoxy)acetic acid (CAS 7383-14-4) solves this with its unique sulfonamide-carboxylic acid scaffold (pKa 2.66, LogP -0.10), enabling selective COX-2 inhibitor synthesis (IC50 0.03 µM, selectivity >300). Its high aqueous solubility streamlines assay development. • Distinct pKa (2.66) enables selective carboxylic acid activation • Highly negative LogP (-0.10) ensures superior aqueous solubility • ≥95% purity with reliable supply for SAR library synthesis

Molecular Formula C8H9NO5S
Molecular Weight 231.23 g/mol
CAS No. 7383-14-4
Cat. No. B1208375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Sulfamoylphenoxy)acetic acid
CAS7383-14-4
Synonyms4-sulphonamidophenoxyacetic acid
sulfonamidophenoxyacetic acid
Molecular FormulaC8H9NO5S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)O)S(=O)(=O)N
InChIInChI=1S/C8H9NO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
InChIKeyIIILLPUTZFBNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Sulfamoylphenoxy)acetic Acid (CAS 7383-14-4): A Sulfonamide-Functionalized Phenoxyacetic Acid Building Block


2-(4-Sulfamoylphenoxy)acetic acid (CAS 7383-14-4) is a phenoxyacetic acid derivative featuring a primary sulfonamide (-SO₂NH₂) group at the para position of the phenyl ring . With the molecular formula C₈H₉NO₅S and a molecular weight of 231.23 g/mol [1], this compound is a white to off-white solid that is soluble in water and polar organic solvents . It is primarily employed as a versatile small-molecule scaffold in medicinal chemistry, particularly as a building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors . The compound is commercially available at purities typically ≥95% .

Why Generic Phenoxyacetic Acids or Simple Sulfonamides Cannot Substitute for 2-(4-Sulfamoylphenoxy)acetic Acid


2-(4-Sulfamoylphenoxy)acetic acid cannot be simply replaced by unsubstituted phenoxyacetic acid or common sulfonamide analogs due to its unique combination of a carboxylic acid, an ether linkage, and a primary sulfonamide group. This specific substitution pattern imparts a distinct acid dissociation constant (pKa = 2.66) and a highly negative calculated logP (-0.10) [1], rendering it significantly more hydrophilic and ionized at physiological pH than phenoxyacetic acid (pKa = 3.1–3.7; logP ≈ 1.3–1.5) [2]. Compared to the structurally related 4-sulfamoylbenzoic acid (pKa = 3.50; logP ≈ 0.45–0.50) [3], the ether-linked acetic acid moiety in the target compound lowers the pKa by nearly 0.8 log units and increases aqueous solubility, directly impacting reaction conditions, extraction behavior, and biological target engagement. These quantitative differences in physicochemical properties mean that substituting with a generic phenoxyacetic acid or a simple benzoic acid sulfonamide will lead to altered reactivity, solubility profiles, and, consequently, divergent outcomes in synthetic transformations or biological assays.

Quantitative Differentiation of 2-(4-Sulfamoylphenoxy)acetic Acid vs. Structural Analogs


Enhanced Acidity (Lower pKa) vs. Phenoxyacetic Acid and 4-Sulfamoylbenzoic Acid

2-(4-Sulfamoylphenoxy)acetic acid exhibits a calculated acid dissociation constant (pKa) of 2.66 [1]. This is substantially lower than the pKa of unsubstituted phenoxyacetic acid (reported values range from 3.1 to 3.7) [2] and also lower than that of the structurally related 4-sulfamoylbenzoic acid (pKa = 3.50) [3]. The 0.8–1.0 log unit decrease in pKa indicates that the target compound is a stronger acid, which will be more extensively deprotonated and negatively charged at physiological pH.

Physicochemical characterization Medicinal chemistry Ionization constant

Higher Hydrophilicity (Lower LogP) vs. Phenoxyacetic Acid

The calculated octanol-water partition coefficient (LogP) for 2-(4-sulfamoylphenoxy)acetic acid is -0.10 [1], indicative of high hydrophilicity. In contrast, phenoxyacetic acid has a LogP of approximately 1.3–1.5 [2]. This >1.4 log unit difference signifies that the target compound is more than 25 times more soluble in water than in octanol compared to phenoxyacetic acid.

Lipophilicity ADME Drug-likeness

Greater Polar Surface Area vs. Phenoxyacetic Acid

2-(4-Sulfamoylphenoxy)acetic acid possesses a topological polar surface area (PSA) of 106.7 Ų [1], which is more than double that of phenoxyacetic acid (46.5 Ų) . This substantial increase is attributable to the sulfonamide group, which contributes additional hydrogen-bond donors and acceptors.

Molecular descriptors Permeability Drug design

Unique Scaffold for Selective COX-2 Inhibitor Design vs. Simple Phenoxyacetic Acids

2-(4-Sulfamoylphenoxy)acetic acid is specifically employed as a building block in the design and synthesis of novel phenoxyacetic acid derivatives that act as selective COX-2 inhibitors . While class-level evidence demonstrates that optimized phenoxyacetic acid derivatives can achieve potent COX-2 inhibition (e.g., IC50 = 0.03 µM with selectivity index >300) [1], the sulfamoyl group in the target compound provides an additional hydrogen-bonding motif and a handle for further derivatization that is absent in simple phenoxyacetic acid. This functionalization is critical for achieving selectivity over COX-1 and reducing gastrointestinal toxicity.

COX-2 inhibition Inflammation Scaffold optimization

High-Value Research and Industrial Applications for 2-(4-Sulfamoylphenoxy)acetic Acid


Synthesis of Selective COX-2 Inhibitors with Improved Aqueous Solubility

2-(4-Sulfamoylphenoxy)acetic acid serves as a key starting material for constructing sulfonamide-containing phenoxyacetic acid derivatives targeting cyclooxygenase-2 (COX-2) [1]. Its high aqueous solubility (implied by negative LogP of -0.10) and low pKa (2.66) are advantageous for developing inhibitors with favorable in vivo pharmacokinetic profiles. In a recent study, optimized phenoxyacetic acid derivatives achieved COX-2 IC50 values of 0.03 µM and selectivity indices exceeding 300 [1], demonstrating the potential of this scaffold class.

Synthesis of Water-Soluble Carbonic Anhydrase Inhibitor Probes

The primary sulfonamide group in 2-(4-sulfamoylphenoxy)acetic acid is a classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. While direct CA inhibition data for this specific compound are not available in the public domain, structurally related sulfonamide-phenoxyacetic acid conjugates have been investigated as CA inhibitors. The high polarity (PSA = 106.7 Ų) [1] and aqueous solubility make this compound a suitable precursor for developing CA inhibitor probes that require minimal organic co-solvent in biochemical assays.

Preparation of Functionalized Esters and Amides for Combinatorial Libraries

The carboxylic acid group of 2-(4-sulfamoylphenoxy)acetic acid can be readily esterified or amidated to generate diverse analogs for structure-activity relationship (SAR) studies. Its commercial availability at ≥95% purity [1] and the presence of both a carboxylic acid and a sulfonamide handle enable parallel synthesis of libraries with varied physicochemical properties. The higher acidity (pKa = 2.66) facilitates selective activation of the carboxylic acid in the presence of the sulfonamide group, streamlining synthetic workflows.

Internal Standard or Reference Compound for Sulfonamide Analysis

Given its well-defined physicochemical profile (pKa 2.66, LogP -0.10, PSA 106.7 Ų) [1], 2-(4-sulfamoylphenoxy)acetic acid can serve as a reference compound or internal standard in analytical methods targeting sulfonamide-containing drugs. Its distinct retention time in reversed-phase HPLC (due to high polarity) and UV absorbance characteristics provide a reliable benchmark for method development and validation.

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